REACTION_CXSMILES
|
[C:1]1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:10]=[C:11]([NH2:18])[C:12](=[CH:16][CH:17]=1)[C:13]([OH:15])=[O:14].[OH2:19]>[Cl-].C([N+]1C=CC=CC=1)CCCCCCCCCCC>[CH:17]1[C:9]([Cl:8])=[CH:10][C:11]2[NH:18][C:1]([O:14][C:13](=[O:15])[C:12]=2[CH:16]=1)=[O:19] |f:3.4|
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)N
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was changed to 500 ml flask
|
Type
|
TEMPERATURE
|
Details
|
that the reaction temperature was maintained at 15°-25° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1Cl)NC(=O)OC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |